2-(2-(Anthracen-9-ylmethylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide
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Overview
Description
2-(2-(Anthracen-9-ylmethylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide is a complex organic compound that features an anthracene moiety, a hydrazinyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Anthracen-9-ylmethylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide typically involves the condensation of anthracene-9-carbaldehyde with hydrazine derivatives, followed by acylation with 3-methoxyphenyl isocyanate. The reaction conditions often require the use of solvents like ethanol or methanol and may involve catalysts to enhance the reaction rate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Anthracen-9-ylmethylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracene-9-carboxylic acid derivatives, while reduction could produce hydrazine derivatives.
Scientific Research Applications
2-(2-(Anthracen-9-ylmethylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 2-(2-(Anthracen-9-ylmethylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Anthracen-9-ylmethylene)hydrazine: Lacks the methoxyphenyl and oxoacetamide groups.
N-(3-methoxyphenyl)-2-oxoacetamide: Lacks the anthracenyl and hydrazinyl groups.
Anthracene-9-carbaldehyde: Lacks the hydrazinyl and methoxyphenyl groups.
Uniqueness
2-(2-(Anthracen-9-ylmethylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
341951-40-4 |
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Molecular Formula |
C24H19N3O3 |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N'-[(E)-anthracen-9-ylmethylideneamino]-N-(3-methoxyphenyl)oxamide |
InChI |
InChI=1S/C24H19N3O3/c1-30-19-10-6-9-18(14-19)26-23(28)24(29)27-25-15-22-20-11-4-2-7-16(20)13-17-8-3-5-12-21(17)22/h2-15H,1H3,(H,26,28)(H,27,29)/b25-15+ |
InChI Key |
OEZSHVWEEGWNGQ-MFKUBSTISA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
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